(S)-3-(p-Tolyl)morpholine hydrochloride is classified under the category of morpholine derivatives, which are cyclic amines containing a six-membered ring with one nitrogen atom. The compound's chemical formula is and it has a CAS number of 1170445-80-3. It is primarily sourced through synthetic methods involving the reaction of p-tolyl isocyanate with hydroxymorpholine or other related precursors under controlled conditions .
The synthesis of (S)-3-(p-Tolyl)morpholine hydrochloride typically involves several key steps:
Industrial production may leverage continuous flow reactors and automated systems to enhance efficiency and yield.
The molecular structure of (S)-3-(p-Tolyl)morpholine hydrochloride features a morpholine ring with a para-tolyl substituent at the third position. Key structural data includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be utilized for structural confirmation .
(S)-3-(p-Tolyl)morpholine hydrochloride can participate in various chemical reactions:
The mechanism of action for (S)-3-(p-Tolyl)morpholine hydrochloride involves its interaction with specific biological targets, such as enzymes and receptors. It may act as an inhibitor or activator, modulating enzymatic activity and influencing cellular pathways. This interaction is critical for its potential biological effects, including antimicrobial and anticancer activities .
Relevant analyses such as infrared spectroscopy (IR) and NMR provide insights into its functional groups and molecular environment .
(S)-3-(p-Tolyl)morpholine hydrochloride has several scientific uses:
The synthesis of enantiomerically pure (S)-3-(p-Tolyl)morpholine hydrochloride relies heavily on transition metal-catalyzed asymmetric methodologies. A prominent approach employs a tandem sequential one-pot reaction integrating hydroamination and asymmetric transfer hydrogenation (ATH). This strategy utilizes ether-containing aminoalkyne substrates, with a bis(amidate)bis(amido)titanium catalyst facilitating cyclization to generate a cyclic imine intermediate. Subsequent reduction by the Noyori-Ikariya catalyst (RuCl(S,S)-Ts-DPEN) achieves exceptional enantioselectivity (>95% ee) and good yields. Key to this high enantiocontrol are hydrogen-bonding interactions between the ether oxygen in the substrate backbone and the sulfonyl group of the Ts-DPEN ligand in the Ru catalyst. This alignment dictates the prochiral face approach during imine reduction, ensuring precise stereochemical outcomes. The methodology tolerates diverse functional groups, enabling access to structurally complex derivatives without racemization [4].
Table 1: Catalytic Systems for Asymmetric Synthesis of 3-Substituted Morpholines
Catalyst System | Key Step | ee (%) | Functional Group Tolerance | Reference |
---|---|---|---|---|
Bis(amidate)bis(amido)Ti + RuCl[(S,S)-Ts-DPEN] | Tandem hydroamination/ATH | >95 | Broad (alkyl, aryl, halides) | [4] |
RuPhos-Pd complexes | Buchwald-Hartwig amination | N/A | Moderate (aryl halides) | [2] |
Chiral phase-transfer catalysts | Nucleophilic substitution | Up to 97 | Limited by anion stability | [2] |
Mechanistic studies reveal that the catalyst resting state involves a phenoxide complex, with reductive elimination identified as the turnover-limiting step. These insights enabled the rational extension of this strategy to piperazine synthesis, demonstrating its versatility [4]. Palladium-catalyzed approaches (e.g., Buchwald-Hartwig coupling) offer alternative pathways, though enantioselectivity control remains more challenging compared to the Ti/Ru tandem system [2].
While direct asymmetric synthesis dominates for (S)-3-(p-Tolyl)morpholine, resolution techniques remain relevant for racemic mixtures or specific intermediates. Chiral phase-transfer catalysis (CPTC) exemplifies this approach. Simplified Maruoka catalysts (chiral quaternary ammonium salts) achieve up to 97% enantioselectivity in the resolution or asymmetric functionalization of morpholine precursors. The mechanism involves the chiral cation selectively shuttling the morpholine derivative or its nucleophile counterpart across phase boundaries, creating a diastereomeric transition state that favors one enantiomer. Optimal catalysts possess alkyl chains (C₅–C₈) for balanced phase partitioning [2].
Diastereomeric salt crystallization represents a classical resolution method, though its application to this specific morpholine is less documented in the provided sources. The inherent chirality at the C3 position of the morpholine ring ([C@@H] in SMILES: CC1=CC=C([C@@H]2NCCOC2)C=C1.[H]Cl
[1]) provides the necessary handle for interaction with chiral resolving agents (e.g., tartaric acid derivatives). The success of CPTC highlights the potential for kinetic or dynamic kinetic resolutions integrated early in synthetic sequences targeting this chiral building block.
Sustainable synthesis of (S)-3-(p-Tolyl)morpholine derivatives leverages solvent minimization, energy efficiency, and catalysis.
Table 2: Green Synthesis Methodologies for Morpholine Derivatives
Method | Conditions | Advantages | Yield/Conversion | Reference |
---|---|---|---|---|
Ball Milling | Solvent-free, room T°C, variable freq | Near-zero E-factor, high energy efficiency | Comparable/Improved | [2] |
PTC (Tetrahexylammonium) | H₂O/DCM, mild T°C, low base | Reduced solvent use, faster kinetics | 94% Conversion | [2] |
Pd-Catalyzed (RuPhos) | Low catalyst loading (0.05–1 mol%), 65-110°C | High selectivity, lower E-factor, scalable | Up to 99% | [2] |
These green strategies align with the synthesis of key intermediates like 4-(p-Tolyl)morpholine (CAS 3077-16-5) [2], which can serve as precursors or analogs in routes toward the target (S)-enantiomer.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1